molecular formula C16H14FNO3S3 B2796385 2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097931-66-1

2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B2796385
CAS No.: 2097931-66-1
M. Wt: 383.47
InChI Key: UWBPHGRXXLMVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bithiophene-based sulfonamide derivative characterized by a 2,2'-bithiophene core (two linked thiophene rings) substituted at the 5-position with a hydroxyethane sulfonamido group bearing a 3-fluorophenyl moiety. While direct studies on this compound are sparse, its structural analogs have been explored as dopants in organic electronics and bioactive agents in medicinal chemistry .

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S3/c17-11-3-1-4-12(9-11)24(20,21)18-10-13(19)14-6-7-16(23-14)15-5-2-8-22-15/h1-9,13,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPHGRXXLMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido , also known by its IUPAC name 3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide, is a complex organic molecule that integrates a bithiophene unit and a sulfonamido group. Its molecular formula is C16H14FNO3S3C_{16}H_{14}FNO_3S_3 with a molecular weight of 383.47 g/mol. It is primarily utilized in research due to its potential biological activities.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the bithiophene and sulfonamide moieties. Sulfonamides are known for their antibacterial properties, often acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The incorporation of fluorinated aromatic rings may enhance lipophilicity and bioavailability, potentially increasing the efficacy of the compound against various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research has shown that sulfonamide derivatives can inhibit bacterial growth effectively, with some demonstrating IC50 values in the low micromolar range against common pathogens such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition Studies

In enzyme inhibition assays, derivatives of sulfonamides have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific data on this compound is limited, related compounds have shown promising results with IC50 values ranging from 1.60 to over 300 µM for AChE inhibition . This suggests that further exploration of this compound could yield valuable insights into its potential neuroprotective effects.

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays on various cell lines indicate that compounds with similar frameworks exhibit moderate cytotoxic effects. For example, some sulfonamide derivatives were found to have selectivity indexes indicating a favorable therapeutic window . The evaluation of cytotoxicity is crucial for assessing the viability of this compound as a therapeutic agent.

Comparative Analysis Table

Compound NameStructureBiological ActivityIC50 (µM)Reference
This compoundStructureAntimicrobial, Enzyme InhibitionTBD
Sulfonamide Derivative ASimilar to aboveAChE Inhibition38.98
Sulfonamide Derivative BSimilar to aboveBChE Inhibition1.60

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamide compounds, one derivative demonstrated a significant reduction in bacterial load in vitro. This study highlighted the importance of structural modifications in enhancing antimicrobial activity. The findings suggest that similar modifications could be applied to this compound for improved efficacy.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • In vivo efficacy studies to assess therapeutic potential.
  • Mechanistic studies to elucidate pathways involved in observed activities.
  • Structure-activity relationship (SAR) analyses to optimize the compound's efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with related bithiophene derivatives:

Compound Name Key Substituents Synthesis Method Key Properties/Activities References
2-{[2,2'-Bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido S-(3-fluorophenyl), hydroxyethane sulfonamido Likely Pd-catalyzed coupling Hypothesized electronic/biological applications
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene 4-hydroxy-3-methoxybutynyl Natural isolation (Echinops spp.) Anti-inflammatory (NO inhibition in RAW 264.7)
5-Acetyl-2,2'-bithiophene Acetyl group Formylation/bromination Natural product; precursor for electronic materials
2-{[2,2'-Bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-... S-(4-ethoxy-3-fluorophenyl) Analogous synthesis Structural analog with modified lipophilicity
Arylamine 2,3-disubstituted bithiophenes 2,2-diphenylvinyl end-cap Suzuki/Wittig coupling Green dopants for OLEDs

Structural and Functional Insights

  • Electronic Properties: The bithiophene core enables π-conjugation, critical for charge transport in electronic applications. The target compound’s sulfonamido group may enhance solubility compared to non-polar analogs like 5-acetyl-2,2'-bithiophene, which is used as a synthetic precursor .
  • Biological Activity : Natural bithiophenes (e.g., 5-(4-hydroxy-3-methoxybutynyl)-2,2'-bithiophene) exhibit anti-inflammatory activity via nitrite inhibition in macrophages (IC₅₀ ~10–20 μM) . The fluorophenyl and sulfonamido groups in the target compound could similarly modulate inflammatory pathways but require empirical validation.
  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods for arylamine bithiophenes (e.g., Suzuki coupling for core assembly, followed by sulfonamide functionalization) . The 3-fluorophenyl group may be introduced via nucleophilic substitution or cross-coupling.

Substituent Effects

  • Fluorine vs. Ethoxy: The 3-fluorophenyl group in the target compound vs. 4-ethoxy-3-fluorophenyl in its analog () illustrates how minor substituent changes affect lipophilicity and steric bulk. Fluorine’s electron-withdrawing nature may enhance stability and binding specificity.
  • Sulfonamido vs.

Unresolved Questions

  • The target compound’s electronic bandgap, solubility, and biological efficacy remain uncharacterized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for this compound?

  • Methodological Answer : Electrochemical polymerization is a key method for synthesizing bithiophene-containing compounds. Optimization involves adding trace amounts of 2,2'-bithiophene (0.1 mol%) to enhance polymerization rates and film uniformity. Controlled potentials (e.g., 1.1 V vs. Ag/AgCl) and cyclic voltammetry (100 mC/cm² charge limit) improve yield and purity. Nucleophilic substitution reactions using triethylamine or NaOH in dichloromethane/DMF are critical for sulfonamide bond formation .

Q. How should researchers characterize its structural and electronic properties?

  • Methodological Answer : Use NMR (¹H/¹³C) for verifying substituent positions, IR spectroscopy for functional group analysis (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), and XRD for crystallinity. Cyclic voltammetry evaluates redox behavior (e.g., oxidation peaks at ~1.1 V). SEM reveals polymer film morphology—smooth, continuous films indicate optimal nucleation .

Q. What initial biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for anti-inflammatory activity using LPS-stimulated RAW 264.7 macrophages, measuring nitrite production via Griess reagent. Compare results to known bithiophene derivatives (e.g., compounds 2, 4, and 14 from Echinops grijisii), which showed IC₅₀ values <20 µM .

Advanced Research Questions

Q. How does the compound’s bithiophene moiety influence charge transport in organic electronics?

  • Methodological Answer : The bithiophene unit enhances π-conjugation, improving charge carrier mobility. Evaluate using time-resolved microwave conductivity (TRMC) or field-effect transistor (FET) measurements. Compare hole/electron mobility (µₕ/µₑ) to poly(3-methylthiophene) (µₕ ~10⁻³ cm²/V·s). DFT calculations predict HOMO/LUMO levels; match experimental data from cyclic voltammetry .

Q. What reaction mechanisms govern its electrochemical polymerization?

  • Methodological Answer : The "chain-growth" mechanism involves bithiophene acting as a nucleating agent, lowering monomer oxidation potential. Kinetic studies (dQc/dt vs. time) show enhanced polymerization rates when 2,2'-bithiophene is present. IR spectra confirm polymer structure similarity to poly(3-methylthiophene), not polybithiophene, indicating co-polymerization .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Cross-validate using multiple assays (e.g., COX-2 inhibition, TNF-α ELISA) and cell lines. For anti-inflammatory results conflicting with cytotoxicity data, perform MTT assays to rule out false positives. Adjust substituents (e.g., fluorophenyl vs. methoxy groups) to isolate structure-activity relationships .

Q. Which computational methods predict its interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to HDAC4 or COX-2. Validate with experimental IC₅₀ values. DFT predicts redox potentials and spectroscopic properties (e.g., UV-Vis λmax) for photocatalysis applications .

Q. How to analyze its electrochemical stability in conductive polymer films?

  • Methodological Answer : Perform chronoamperometry at fixed potentials (e.g., 1.2 V) to assess degradation over 100 cycles. Use SEM to monitor film cracking. Compare charge retention (%) of films with/without bithiophene additives. EIS (electrochemical impedance spectroscopy) measures interfacial resistance changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.